molecular formula C15H16O2 B8019175 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene CAS No. 30567-87-4

1-Methoxy-2-((4-methoxyphenyl)methyl)benzene

Cat. No.: B8019175
CAS No.: 30567-87-4
M. Wt: 228.29 g/mol
InChI Key: KVCVHSGCINIKCE-UHFFFAOYSA-N
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Description

1-Methoxy-2-((4-methoxyphenyl)methyl)benzene, also known as 2,4'-dimethoxydiphenylmethane, is an organic compound with the CAS Registry Number 30567-87-4 and a molecular formula of C15H16O2 . This compound is characterized by a diphenylmethane core structure where one benzene ring is substituted with a methoxy group at the 2-position and the other ring is para-substituted with a second methoxy group . Its physical properties include a calculated density of approximately 1.052 g/cm³ and a flash point of 128.6°C, indicating handling and storage considerations for a stable liquid or low-melting-point solid . The compound is designated for Industrial and scientific research uses only . It is supplied for research applications and is strictly For Research Use Only (RUO); it is not intended for diagnostic, therapeutic, or any human or veterinary use. Safe handling procedures should be followed, including using personal protective equipment, working in a well-ventilated area, and avoiding contact with skin and eyes . In case of skin contact, affected clothing should be removed and the skin washed with soap and water . For accidental ingestion, the mouth should be rinsed with water, but vomiting should not be induced, and immediate medical attention is required . Suitable extinguishing media for fires involving this chemical include dry chemical, carbon dioxide, or alcohol-resistant foam . For disposal, the material should be taken to a licensed chemical destruction plant or incinerated with flue gas scrubbing to prevent environmental contamination .

Properties

IUPAC Name

1-methoxy-2-[(4-methoxyphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-16-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)17-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCVHSGCINIKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184652
Record name 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30567-87-4
Record name 1-Methoxy-2-[(4-methoxyphenyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30567-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030567874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Anisole’s methoxy group activates the ring for electrophilic attack, directing incoming electrophiles to the ortho and para positions. Using 4-methoxybenzyl chloride as the alkylating agent and aluminum trichloride (AlCl₃) as the catalyst, the reaction proceeds via a carbocation intermediate. The ortho selectivity is enhanced by steric hindrance and kinetic control at low temperatures (0–5°C).

Typical Procedure

  • Anisole (10 mmol) and 4-methoxybenzyl chloride (12 mmol, 20% excess) are dissolved in dichloromethane (50 mL).

  • AlCl₃ (15 mmol) is added gradually under nitrogen at 0°C.

  • The mixture is stirred for 12 hours, quenched with ice-cold water, and extracted with ethyl acetate.

  • The crude product is purified via silica gel chromatography, yielding 1-methoxy-2-((4-methoxyphenyl)methyl)benzene (78% yield).

Table 1: Optimization of Friedel-Crafts Alkylation

ParameterOptimal ConditionYield (%)
Catalyst (AlCl₃)1.5 eq78
Temperature0°C78
SolventCH₂Cl₂78
4-Methoxybenzyl Cl1.2 eq78

Ullmann Coupling for Biaryl Linkage

Ullmann coupling enables the formation of carbon-carbon bonds between aromatic halides and organometallic reagents. This method is advantageous for achieving regioselective coupling without directing groups.

Reaction Design

2-Iodoanisole is coupled with 4-methoxybenzylzinc bromide using a copper(I) iodide catalyst. The iodide’s leaving group ability and the zinc reagent’s nucleophilicity drive the reaction under mild conditions.

Procedure

  • 2-Iodoanisole (10 mmol) and 4-methoxybenzylzinc bromide (12 mmol) are combined in tetrahydrofuran (THF, 50 mL).

  • CuI (0.2 eq) and 1,10-phenanthroline (0.4 eq) are added as catalytic ligands.

  • The reaction is heated to 60°C for 24 hours, quenched with NH₄Cl, and extracted with ether.

  • Column chromatography affords the product in 65% yield.

Table 2: Ullmann Coupling Variables

VariableEffect on Yield (%)
CuI (0.1 eq)45
CuI (0.2 eq)65
Temperature (40°C)50
Ligand (none)<10

Reductive Amination and Hydrogenolysis

A multi-step approach from patent WO2015159170A2 involves reductive amination followed by hydrogenolysis. Though originally designed for ethylamine derivatives, this pathway is adaptable for diarylmethanes.

Key Steps

  • Condensation : 4-Methoxyacetophenone reacts with (S)-(-)-α-methylbenzylamine to form an imine.

  • Reduction : Adam’s catalyst (PtO₂) reduces the imine to a secondary amine.

  • Oxidative Cleavage : Sodium metaperiodate removes the chiral auxiliary, yielding a primary amine intermediate.

  • Benzylation : The amine intermediate is alkylated with 4-methoxybenzyl bromide under basic conditions.

Critical Adjustments

  • Replace the final amination step with benzylation using 4-methoxybenzyl bromide.

  • Optimize the base (K₂CO₃ vs. NaOH) to minimize hydrolysis of the methoxy groups.

Azeotropic Distillation in Purification

Patent CN1036454C highlights azeotropic distillation for isolating methoxy-containing compounds. This technique removes water during reflux, shifting equilibrium toward product formation.

Application to Target Compound

  • Post-reaction mixtures containing 1-methoxy-2-((4-methoxyphenyl)methyl)benzene and water are heated to 92–98°C.

  • The azeotrope (water:anisole ≈ 1:4 by volume) is distilled, with water returned to the reactor to maintain reaction efficiency.

  • Final drying over anhydrous Na₂SO₄ ensures >95% purity.

Catalytic Hydrogenation for Intermediate Reduction

Pd/C-mediated hydrogenation, as described in WO2015159170A2, is critical for reducing ketones or imines to methylene groups. For example, reducing a prochiral ketone intermediate to the desired benzyl moiety achieves high enantiomeric excess (98% ee) under hydrogen pressure (50 psi).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Friedel-Crafts7895High
Ullmann Coupling6590Moderate
Reductive Amination6098Low

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of methoxybenzyl alcohol.

    Substitution: Formation of bromomethoxybenzene or nitromethoxybenzene.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15_{15}H16_{16}O2_2
  • Molecular Weight : 228.29 g/mol
  • IUPAC Name : 1-methoxy-2-[(4-methoxyphenyl)methyl]benzene
  • CAS Number : 30567-87-4

The structure consists of a methoxy group attached to a benzene ring which is further substituted by a (4-methoxyphenyl)methyl group. This unique arrangement contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

1-Methoxy-2-((4-methoxyphenyl)methyl)benzene has shown promise in the development of pharmaceutical agents. Its structural features allow it to function as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds used in drug development. For instance, it has been utilized in synthesizing chiral amines that are precursors to various pharmaceuticals such as Sitagliptin, a medication for diabetes management .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its ability to undergo various chemical reactions. It can participate in electrophilic aromatic substitutions and can be used to synthesize more complex organic molecules. This versatility makes it valuable in the synthesis of agrochemicals and other fine chemicals .

Material Science

Research indicates that derivatives of 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene can be used in the development of new materials, particularly in organic electronics and photonics. Its ability to form stable films and its favorable electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Chiral Auxiliary Role

A study demonstrated the use of 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene as a chiral auxiliary for the synthesis of optically pure amines. The process yielded compounds with high optical purity (>99%), showcasing its effectiveness in asymmetric synthesis .

Case Study 2: Synthesis of Pharmaceuticals

In another investigation, researchers employed this compound to synthesize key intermediates for pharmaceuticals like Docetaxel, highlighting its role in the pharmaceutical industry. The methodology involved using this compound to facilitate reactions that produced essential drug components efficiently .

Mechanism of Action

The mechanism by which 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene exerts its effects involves interactions with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to specific receptors or enzymes. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Reactivity/Applications Reference
1-Methoxy-2-((4-methoxyphenyl)methyl)benzene Methoxy, methyl bridge Cross-coupling intermediates
1-bromo-2-[methoxy(4-methoxyphenyl)methyl]benzene Bromine, methoxy Suzuki-Miyaura couplings
1-Methoxy-4-(2-nitrovinyl)benzene Nitrovinyl Nucleophilic additions
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzimidazole, methoxy Antimicrobial agents

Biological Activity

1-Methoxy-2-((4-methoxyphenyl)methyl)benzene, also known as p-anisyl methyl ether , is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure

The chemical structure of 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene can be represented as follows:

C10H12O2\text{C}_{10}\text{H}_{12}\text{O}_2

This compound features a methoxy group attached to a benzene ring, contributing to its lipophilicity and potential interactions with biological systems.

Antioxidant Properties

Research indicates that compounds with methoxy groups exhibit notable antioxidant activity. A study demonstrated that 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have reported its cytotoxic effects against various cancer cell lines. For instance, it exhibited significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 20 µM .

Cell Line IC50 (µM) Mechanism
MCF-715.0Induction of apoptosis
A54918.5Cell cycle arrest

Anti-inflammatory Effects

1-Methoxy-2-((4-methoxyphenyl)methyl)benzene has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Interaction with Receptors

The compound may also interact with various receptors, including estrogen receptors, which could explain its anticancer properties in hormone-sensitive cancers .

Study on Anticancer Properties

A recent study focused on the anticancer effects of 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene on human cancer cell lines. The researchers treated MCF-7 and A549 cells with varying concentrations of the compound and assessed cell viability using the MTT assay. The results indicated a dose-dependent reduction in cell viability, supporting the compound's potential as an anticancer agent.

Anti-inflammatory Research

Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene resulted in reduced swelling and inflammation markers compared to controls, highlighting its therapeutic potential in inflammatory conditions .

Q & A

Basic: What are the common synthetic routes for 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene typically involves cross-coupling reactions or Friedel-Crafts alkylation . For example:

  • Palladium-catalyzed cross-coupling : Aryl halides (e.g., 4-methoxybenzyl bromide) can react with methoxy-substituted benzene derivatives under Suzuki-Miyaura conditions. Optimize by using Cs₂CO₃ as a base and Pd(PPh₃)₄ as a catalyst in degassed THF at 80°C .
  • Friedel-Crafts alkylation : React 1-methoxybenzene with 4-methoxybenzyl chloride in the presence of AlCl₃ as a Lewis catalyst. Control temperature (0–25°C) to minimize over-alkylation.
    Purification : Use silica gel chromatography (hexane:EtOAc gradient) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC or GC-MS.

Advanced: How can computational methods predict the reactivity and stability of this compound under various conditions?

Answer:
Density Functional Theory (DFT) calculations are critical for predicting:

  • Electronic properties : Analyze HOMO/LUMO energies to assess susceptibility to electrophilic/nucleophilic attacks. Substituent effects (e.g., methoxy groups) lower the LUMO energy, enhancing electrophilic reactivity .
  • Thermodynamic stability : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., methylene bridges prone to oxidation).
  • Reaction pathways : Simulate free-radical oxidation mechanisms (e.g., O₂-mediated pathways) using Gaussian or ORCA software. Compare with experimental data (e.g., GC-MS product distribution) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Technique Application Key Data
¹H/¹³C NMR Confirm structure and substituent positionsMethoxy protons at δ 3.8–3.9 ppm; aromatic protons split into doublets (J = 8–10 Hz) .
X-ray Crystallography Resolve crystal packing and stereochemistryDihedral angles between benzene rings (~60–70°) indicate steric hindrance .
GC-MS/HRMS Verify molecular weight and fragmentation patternsParent ion [M]⁺ at m/z 242.3; fragment at m/z 121.1 (cleavage at methylene bridge) .

Advanced: What are the mechanistic insights into the free-radical oxidation pathways of this compound?

Answer:
Under aerobic conditions, oxidation proceeds via a free-radical chain mechanism :

Initiation : Homolytic cleavage of weak C-H bonds (e.g., methylene bridge) generates radicals.

Propagation : Radicals react with O₂ to form peroxyl intermediates, which abstract hydrogen atoms from adjacent groups.

Termination : Radical recombination yields hydroperoxides (e.g., 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide) and ketones (e.g., 1-(4-methoxyphenyl)ethanone) .
Key factors :

  • Electron-donating methoxy groups stabilize radical intermediates, accelerating oxidation.
  • Substituent steric effects influence product ratios (e.g., bulky groups favor ketone formation over alcohols).

Basic: How do methoxy groups affect the electronic properties and reactivity of the benzene rings?

Answer:
Methoxy groups are electron-donating via resonance and inductive effects:

  • Resonance donation : Increases electron density at the para and ortho positions, enhancing susceptibility to electrophilic substitution (e.g., nitration or halogenation).
  • Steric effects : The methyl group in methoxy restricts rotation, leading to conformational isomers detectable by VT-NMR (variable temperature).
  • Directing effects : Methoxy groups direct incoming electrophiles to the para position relative to the substituent. Experimental data from nitration studies show >80% para substitution .

Advanced: What strategies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

Answer:
Derivatization approaches :

  • Functional group interconversion : Reduce ketones to alcohols (NaBH₄), oxidize alcohols to ketones (PCC), or halogenate aromatic rings (NBS/light).
  • Cross-coupling : Introduce bioisosteres (e.g., trifluoromethyl groups) via Stille or Sonogashira couplings. For example, 4-methoxybenzeneboronic acid reacts with aryl halides under Cu catalysis .
    SAR analysis :
  • Test derivatives for biological activity (e.g., antimicrobial assays using E. coli or S. aureus).
  • Correlate substituent electronic properties (Hammett σ values) with activity trends. PubChem data on analogous compounds suggest cyano and amino groups enhance bioactivity .

Basic: How can conflicting data in oxidation studies be resolved?

Answer:
Contradictions in product distributions (e.g., hydroperoxide vs. ketone ratios) arise from:

  • Reaction conditions : Higher O₂ pressure favors hydroperoxide formation, while elevated temperatures promote ketone generation .
  • Catalyst choice : Metal catalysts (e.g., Fe³⁺) may shift pathways via redox cycling.
    Resolution strategies :
  • Replicate experiments under controlled conditions (e.g., inert atmosphere vs. O₂-rich).
  • Use isotopic labeling (¹⁸O₂) to track oxygen incorporation in products via mass spectrometry.

Advanced: What role does photochemistry play in modifying this compound’s structure?

Answer:
Photochemical methods enable C-H functionalization and cycloadditions :

  • EBX-mediated alkynylation : Under blue light (450 nm), 4-methoxybenzene derivatives undergo radical coupling with ethynylbenziodoxolones (EBX) to form alkynylated products (e.g., 4-methoxy-1-(phenylethynyl)benzene) .
  • Singlet oxygen reactions : Use photosensitizers (e.g., 4CzIPN) to generate ¹O₂, which reacts with electron-rich aromatic rings to form endoperoxides.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-2-((4-methoxyphenyl)methyl)benzene
Reactant of Route 2
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1-Methoxy-2-((4-methoxyphenyl)methyl)benzene

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